

Application Notes and Protocols for the Analytical Detection of Metobromuron in Water

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Compound of Interest

Compound Name: Metobromuron

Cat. No.: B166326

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These application notes provide detailed methodologies for the detection and quantification of the herbicide **Metobromuron** in water samples. The protocols outlined below utilize advanced analytical techniques to ensure high sensitivity and selectivity, which are critical for environmental monitoring and water quality assessment.

Overview of Analytical Methods

The primary methods for the determination of **Metobromuron** in water include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques offer excellent performance in terms of sensitivity and specificity. While Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid screening tool for many pesticides, a specific commercial ELISA kit for **Metobromuron** is not readily available. However, the development of a custom immunoassay remains a possibility.

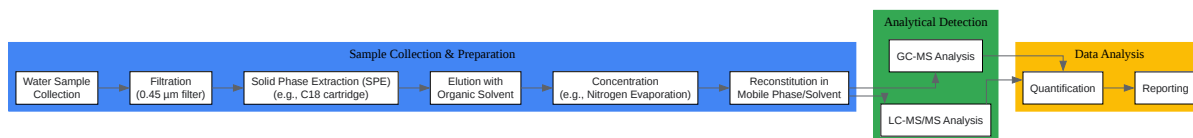
Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods described.

Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Precision (RSD %)
LC-MS/MS	0.01 - 0.1 µg/L[1][2]	0.1 - 5.5 µg/L[3]	70 - 120%[1][4]	< 15%
GC-MS	0.01 µg/L	0.1 - 5.5 µg/L	79 - 99%	2 - 12%

Experimental Workflow

The general workflow for the analysis of **Metobromuron** in water samples is depicted in the following diagram.



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General workflow for **Metobromuron** analysis in water.

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of **Metobromuron** in water.

1. Sample Preparation: Solid Phase Extraction (SPE)

- Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
- Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
- Elution: Elute the retained **Metobromuron** from the cartridge with 2 x 4 mL of ethyl acetate.
- Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

- LC System:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 µL.
- MS/MS System (Triple Quadrupole):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.

- Precursor Ion (m/z): 259.0.
- Product Ions (m/z): 176.1 (Quantifier), 148.1 (Qualifier).
- Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.
- Ion Source Temperature: 500°C.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust alternative for the analysis of **Metobromuron**.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Extraction: To a 1 L water sample in a separatory funnel, add 50 g of sodium chloride and shake to dissolve. Extract the sample twice with 60 mL portions of dichloromethane by shaking vigorously for 2 minutes.
- Drying: Combine the organic layers and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
- Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator at 40°C. Further concentrate to a final volume of 0.5 mL under a gentle stream of nitrogen.

2. GC-MS Instrumental Parameters

- GC System:
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
 - Injector Temperature: 250°C.
 - Injection Mode: Splitless.
 - Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS System:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor (m/z): 258 (Molecular Ion), 175, 147.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation. It is recommended to perform a full method validation according to established guidelines.

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